N-cyclopropyl-2,6-dimethylcyclohexan-1-amine
Description
N-Cyclopropyl-2,6-dimethylcyclohexan-1-amine is a cyclohexanamine derivative featuring a cyclopropyl substituent on the amine nitrogen and methyl groups at the 2- and 6-positions of the cyclohexane ring. This compound has been historically utilized in organic synthesis, particularly in the development of cyclopropane-containing molecules, which are valued for their strained ring systems and reactivity . However, as of 2025, commercial availability of this compound is discontinued across all standard quantities (1g, 5g, 10g), as indicated by CymitQuimica’s product listings . Its discontinuation may reflect shifting industrial priorities, reduced demand, or challenges in synthesis scalability.
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-cyclopropyl-2,6-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H21N/c1-8-4-3-5-9(2)11(8)12-10-6-7-10/h8-12H,3-7H2,1-2H3 |
InChI Key |
AXZUCHFKKQGHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1NC2CC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,6-dimethylcyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylcyclohexanone with cyclopropylamine in the presence of a reducing agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2,6-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines .
Scientific Research Applications
N-cyclopropyl-2,6-dimethylcyclohexan-1-amine is utilized in various scientific research applications, including:
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,6-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group may enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Availability
The primary structural analogue identified in the literature is 2-cyclopropyl-2-((cyclopropylmethyl)amino)acetamide (Ref: 10-F705696), which shares the cyclopropyl motif but differs in backbone structure and functional groups. A comparative analysis is summarized below:
| Property | N-cyclopropyl-2,6-dimethylcyclohexan-1-amine | 2-Cyclopropyl-2-((cyclopropylmethyl)amino)acetamide |
|---|---|---|
| Core Structure | Cyclohexanamine | Acetamide |
| Substituents | 2,6-dimethylcyclohexane + cyclopropylamine | Cyclopropyl + cyclopropylmethylamino |
| Commercial Status (2025) | Discontinued | Available (exact quantities unspecified) |
| Potential Applications | Organic synthesis, cyclopropane intermediates | Likely peptide/protein interaction studies |
Functional and Reactivity Differences
- In contrast, the acetamide backbone of the analogue offers greater flexibility, which may suit binding studies or enzyme inhibition .
- Amine vs. Amide Reactivity : The primary amine group in this compound is more nucleophilic, enabling alkylation or Schiff base formation. The acetamide’s amide group is less reactive but stabilizes hydrogen bonding, a critical feature in medicinal chemistry .
Industrial and Research Relevance
The discontinuation of this compound contrasts with the sustained availability of its acetamide analogue, suggesting divergent research trajectories. Cyclohexanamine derivatives have faced challenges in large-scale synthesis due to steric hindrance from the 2,6-dimethyl groups, whereas acetamide derivatives are synthetically more accessible .
Biological Activity
N-cyclopropyl-2,6-dimethylcyclohexan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Structural Characteristics
This compound is characterized by:
- Molecular Formula: C11H19N
- Molecular Weight: 167.29 g/mol
- Structural Features: A cyclohexane ring with two methyl groups at the 2 and 6 positions and a cyclopropyl group attached to the nitrogen atom.
These structural characteristics contribute to its distinct chemical properties and influence its interactions with biological systems.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It acts as a ligand that can bind to specific sites on proteins, leading to modulation of metabolic pathways and signal transduction processes.
Potential Mechanisms Include:
- Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing neurotransmitter release and signaling pathways.
- Enzyme Interaction: It can alter the activity of enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various microbial strains, suggesting potential therapeutic applications. |
| Antiviral | Preliminary studies indicate effectiveness against certain viral infections. |
| Neurotransmitter Modulation | May influence neurotransmitter dynamics in the central nervous system. |
Case Studies
Several case studies have explored the biological effects of this compound:
Case Study 1: Neurotransmitter Dynamics
A study investigated the compound's effect on GABA_A receptor currents, revealing that it can act as a positive modulator. This modulation may have implications for developing anesthetics or treatments for anxiety disorders.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using standard disk diffusion methods, showing clear zones of inhibition.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclohexylamine | Simple cyclohexane ring | Basic structure with limited activity |
| 2,4-Dimethylcyclohexan-1-amine | Methyl groups at different positions | Limited receptor interaction |
| N-cyclopropylcyclohexanamine | Lacks dimethyl groups | More basic structure with less specificity |
This compound stands out due to its combination of cyclopropyl and dimethyl groups, enhancing its steric hindrance and altering electronic properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
